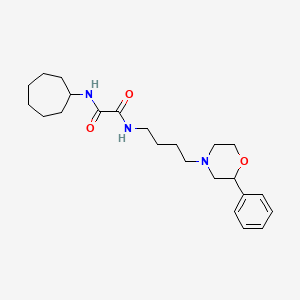

N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound like this would be complex due to the presence of different functional groups. The exact structure would depend on the specific arrangement of these groups.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. These could involve reactions with the oxalamide group or the phenylmorpholino group.科学的研究の応用

Polyamine Catabolism in Antitumor Agents

Research on polyamine analogues like N1-ethyl-N11-[(cycloheptyl)methyl]-4,8,-diazaundecane has demonstrated their role in inducing programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types, suggesting potential antitumor applications (Ha et al., 1997).

Synthetic Approaches to Oxalamides

A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, providing a new method for synthesizing both anthranilic acid derivatives and oxalamides, which could suggest routes for the synthesis or functionalization of compounds like N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide (Mamedov et al., 2016).

Applications in Material Science

Studies have explored the functionalization of materials, such as carbon fibers, using oxalate derivatives for surface treatment to enhance their properties, indicating potential material science applications for oxalamide-related chemistry (Zhang et al., 2008).

Catalysis and Organic Synthesis

Research on organometallic complexes and their catalytic activities, including the synthesis of 1,5-benzothiazepine dipeptide mimetics via CuI-catalyzed cross-coupling reactions, highlights the relevance of oxalamide derivatives in facilitating complex organic transformations (Gan & Ma, 2009).

Advanced Polymer Research

The modification of poly(1,4-butylene adipate) with an oxalamide derivative nucleating agent demonstrates how such compounds can influence polymer crystallization behavior, thermal stability, and material properties, suggesting applications in polymer science (Yang et al., 2017).

作用機序

特性

IUPAC Name |

N'-cycloheptyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O3/c27-22(23(28)25-20-12-6-1-2-7-13-20)24-14-8-9-15-26-16-17-29-21(18-26)19-10-4-3-5-11-19/h3-5,10-11,20-21H,1-2,6-9,12-18H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJDXYZKQKOUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({4-[(2-fluorobenzoyl)amino]phenoxy}methyl)-N-(3-phenylpropyl)isoxazole-3-carboxamide](/img/structure/B2839261.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2839262.png)

![N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2839265.png)

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2839271.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2839274.png)

![4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B2839280.png)